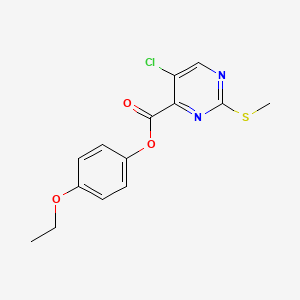
4-Ethoxyphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxyphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound is a pyrimidine derivative that has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4-Ethoxyphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is not fully understood. However, it has been proposed to act as an inhibitor of protein kinase C, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been shown to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes.
Biochemical and Physiological Effects:
4-Ethoxyphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential to inhibit protein kinase C, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to have a low toxicity profile and has not been associated with any significant adverse effects.
実験室実験の利点と制限
One of the advantages of using 4-Ethoxyphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate in lab experiments is its potential to exhibit antibacterial, antifungal, and antitumor activities. This compound has also been investigated for its potential to inhibit protein kinase C, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the investigation of 4-Ethoxyphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Another direction is to investigate its potential as a protein kinase C inhibitor for the treatment of various diseases, including cancer. Additionally, further studies are needed to optimize the synthesis method and improve the yield of this compound.
合成法
The synthesis of 4-Ethoxyphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has been achieved using various methods, including the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 4-ethoxyphenyl isocyanate in the presence of a coupling agent. Another method involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 4-ethoxybenzoyl chloride in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
4-Ethoxyphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has been investigated for its potential applications in the pharmaceutical industry. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. This compound has also been investigated as a potential inhibitor of protein kinase C, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
(4-ethoxyphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-3-19-9-4-6-10(7-5-9)20-13(18)12-11(15)8-16-14(17-12)21-2/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAZKXOWCQUAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide](/img/structure/B2818537.png)

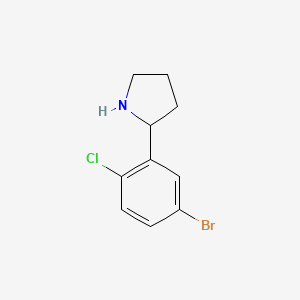
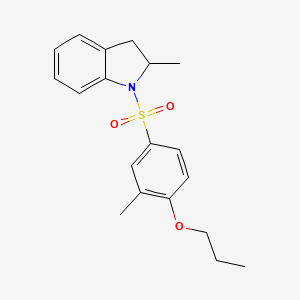

![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2818549.png)
![Tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2818550.png)
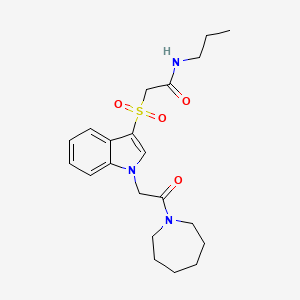
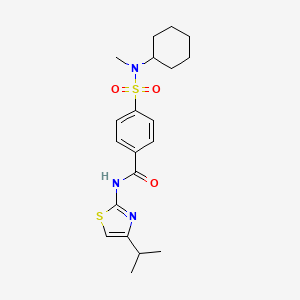
![5-methyl-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2818554.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((2,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2818555.png)


